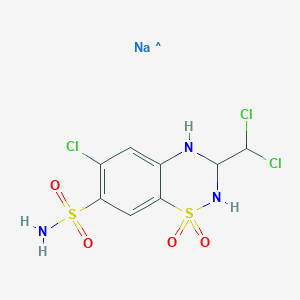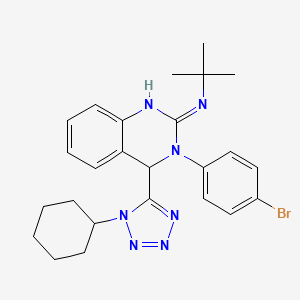
Anticancer agent 77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.
科学的研究の応用
Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.
作用機序
The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .
類似化合物との比較
Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.
特性
分子式 |
C25H30BrN7 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |
InChIキー |
YWHWJUCYVRVOIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




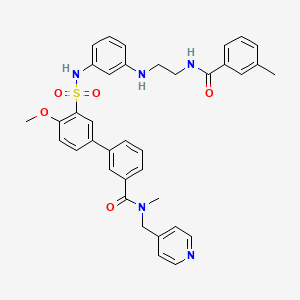

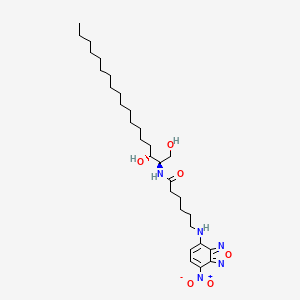
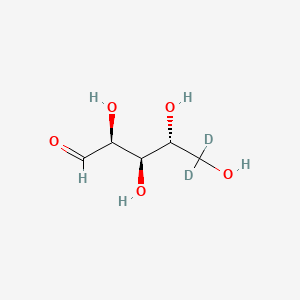

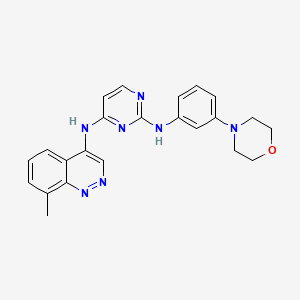
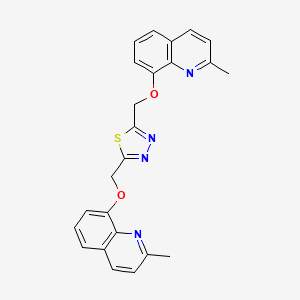
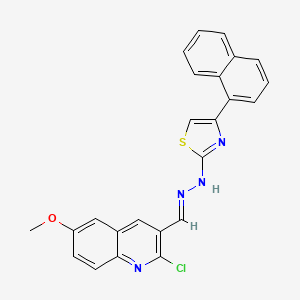
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
